N4-Acetyl-2'-deoxy-5-methylcytidine
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Overview
Description
N4-Acetyl-2’-deoxy-5-methylcytidine is a novel nucleoside analog of cytidine. This compound has garnered significant attention due to its potential antiviral and anticancer properties. It is known to activate the immune system and is phosphorylated by kinases within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5-methylcytidine typically involves the acetylation of 2’-deoxy-5-methylcytidine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation at the N4 position .
Industrial Production Methods
While specific industrial production methods for N4-Acetyl-2’-deoxy-5-methylcytidine are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would likely include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-2’-deoxy-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like ammonia or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized forms, and substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
N4-Acetyl-2’-deoxy-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nucleoside chemistry and for studying nucleoside analogs.
Biology: Employed in the study of DNA and RNA modifications, particularly in understanding the role of acetylation in gene expression.
Medicine: Investigated for its antiviral and anticancer properties, showing potential in inhibiting viral replication and inducing apoptosis in cancer cells.
Mechanism of Action
N4-Acetyl-2’-deoxy-5-methylcytidine exerts its effects primarily through its incorporation into nucleic acids. Once phosphorylated by cellular kinases, it can be incorporated into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
N4-Acetylcytidine: Another acetylated nucleoside with similar properties but differs in its specific applications and molecular targets.
N4-Acetyl-2’-O-methylcytidine: Found in thermophilic archaea, this compound has unique stability properties under extreme conditions.
N6-Acetyladenosine: An acetylated adenosine analog with distinct biological roles and applications .
Uniqueness
N4-Acetyl-2’-deoxy-5-methylcytidine is unique due to its specific acetylation at the N4 position and its incorporation into DNA and RNA, which provides it with distinct antiviral and anticancer properties. Its ability to activate the immune system further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H17N3O5 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-6-4-15(10-3-8(18)9(5-16)20-10)12(19)14-11(6)13-7(2)17/h4,8-10,16,18H,3,5H2,1-2H3,(H,13,14,17,19)/t8-,9+,10+/m0/s1 |
InChI Key |
VMYFRSLUBDBTDC-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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